molecular formula C10H8N2O B7809475 1-(2-Propynyl)benzimidazol-2(3H)-one

1-(2-Propynyl)benzimidazol-2(3H)-one

Cat. No.: B7809475
M. Wt: 172.18 g/mol
InChI Key: ANFKQCGVPRSRIB-UHFFFAOYSA-N
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Description

1-(2-Propynyl)benzimidazol-2(3H)-one is a chemical compound characterized by a benzimidazole core structure with a propynyl group attached at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Propynyl)benzimidazol-2(3H)-one can be synthesized through several methods, including:

  • Condensation Reaction: The compound can be synthesized by reacting o-phenylenediamine with propargyl bromide in the presence of a base such as potassium carbonate.

  • Cyclization Reaction: Another method involves the cyclization of 2-aminobenzimidazole with propargyl chloride under acidic conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Propynyl)benzimidazol-2(3H)-one undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.

  • Substitution: The propynyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium azide or potassium iodide are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives of benzimidazole.

  • Reduction Products: Reduced benzimidazole derivatives.

  • Substitution Products: Substituted benzimidazole derivatives with different functional groups.

Scientific Research Applications

1-(2-Propynyl)benzimidazol-2(3H)-one has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: It is investigated for its potential use in drug development, particularly in the treatment of various diseases.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2-Propynyl)benzimidazol-2(3H)-one exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

1-(2-Propynyl)benzimidazol-2(3H)-one is compared with other similar compounds to highlight its uniqueness:

  • Benzimidazole Derivatives: Similar compounds include other benzimidazole derivatives with different substituents.

  • Propynyl Compounds: Compounds with propynyl groups attached to different heterocyclic cores.

  • Biologically Active Compounds: Other compounds with biological activities, such as antimicrobial and antifungal properties.

These similar compounds share structural similarities but differ in their functional groups and biological activities, making this compound unique in its applications.

Properties

IUPAC Name

3-prop-2-ynyl-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)13/h1,3-6H,7H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFKQCGVPRSRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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